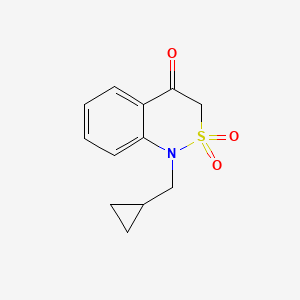
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
説明
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound belonging to the benzothiazinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiazinone core with a cyclopropylmethyl substituent. This unique structure contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that benzothiazinones exhibit significant antimicrobial properties. Specifically, compounds within this class have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance:
- Mechanism : The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Study : A study demonstrated that derivatives of benzothiazinones had potent activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents .
Antitumor Activity
Benzothiazinones have also been investigated for their anticancer properties:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : Research indicated that treatment with this benzothiazinone derivative significantly reduced markers of inflammation in animal models of arthritis .
Antidiabetic Potential
Emerging studies suggest that benzothiazinones may have antidiabetic effects:
- Mechanism : These compounds could enhance insulin sensitivity and reduce blood glucose levels.
- Case Study : In diabetic rat models, administration of this compound led to improved glycemic control compared to controls .
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
The compound has been investigated for its antibacterial properties. A study demonstrated that derivatives of benzothiazinone exhibited varying degrees of activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as follows:
- Acinetobacter (BLSE) : MIC = 31.25 µg/ml
- Staphylococcus aureus (MLSB) : MIC = 250 µg/ml
These findings suggest that modifications to the benzothiazinone structure can enhance antibacterial efficacy, indicating potential for development into therapeutic agents against resistant bacterial infections .
Anticancer Research
Research has indicated that benzothiazinone derivatives can induce apoptosis in cancer cells. A specific derivative was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression, highlighting its potential as an anticancer agent .
Neuroscience
Studies have explored the neuroprotective effects of benzothiazinone compounds. They have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in neurodegenerative disease management. The compound's ability to cross the blood-brain barrier enhances its applicability in treating conditions such as Alzheimer's disease .
Case Studies
特性
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQVSRFWFCMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)CS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















